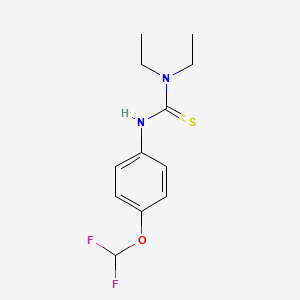

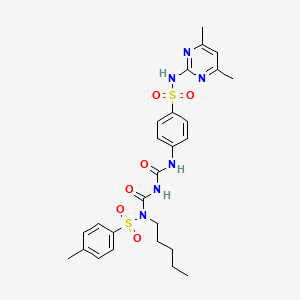

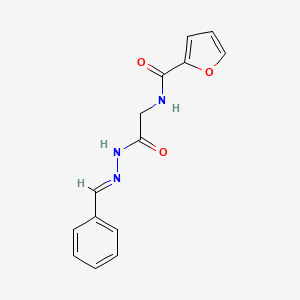

![molecular formula C15H15NO4 B3020959 3-苄基-2,4-二氧代-3-氮杂双环[3.1.0]己烷-6-甲酸乙酯 CAS No. 146726-13-8](/img/structure/B3020959.png)

3-苄基-2,4-二氧代-3-氮杂双环[3.1.0]己烷-6-甲酸乙酯

描述

Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a compound that belongs to the class of azabicyclohexane derivatives. These compounds are characterized by their bicyclic structure that includes a nitrogen atom within the ring system, which often imparts unique chemical and biological properties. Although the specific compound is not directly studied in the provided papers, related derivatives have been synthesized and evaluated for various activities, such as antimalarial , and their structural conformations have been analyzed using techniques like NMR spectroscopy and X-ray diffraction .

Synthesis Analysis

The synthesis of related azabicyclohexane derivatives often involves the construction of the bicyclic ring system followed by functionalization at various positions on the ring. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, with variations in side chains and substituents . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved, demonstrating the ability to control stereochemistry during synthesis .

Molecular Structure Analysis

The molecular structure and conformational behavior of azabicyclohexane derivatives are crucial for understanding their chemical reactivity and potential biological activity. Studies using NMR spectroscopy have provided insights into the conformational preferences of these molecules. For example, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was found to favor a slightly flattened chair conformation for the piperidone ring . X-ray diffraction has also been used to determine the crystal structure of related compounds, which can confirm the conformational findings from NMR studies .

Chemical Reactions Analysis

The reactivity of azabicyclohexane derivatives can be influenced by the presence of various functional groups and the overall conformation of the molecule. The papers provided do not detail specific chemical reactions for the compound , but they do describe the synthesis and functionalization of similar structures, which can involve nucleophilic substitution reactions and adjustments in reaction conditions to achieve desired stereochemical outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclohexane derivatives are determined by their molecular structure. NMR spectroscopy and X-ray diffraction are key techniques used to elucidate these properties, as they provide information on the electronic environment of atoms within the molecule and the spatial arrangement of atoms, respectively . Additionally, computational methods such as DFT calculations can predict the most stable conformations and correlate them with experimental data . These properties are essential for understanding the potential applications of these compounds, including their biological activities .

科学研究应用

合成和化学性质

3-苄基-2,4-二氧代-3-氮杂双环[3.1.0]己烷-6-甲酸乙酯及其衍生物在合成化学中具有重要意义,特别是在各种有机化合物的合成中。例如,已制备了 5-苯基-6-氧杂-1-氮杂双环[3.1.0]己烷-2-甲酸乙酯的衍生物,因为它们具有潜在的抗疟疾和抗分枝杆菌活性,并且评估了它们对某些细胞类型的细胞毒性 (Nongpanga Ningsanont 等人,2003)。此外,研究探索了合成取代的 1-氟-1-环丙烷甲酸酯的合成途径,重点是形成 6-氟-2,4-二氧代-3-氮杂双环[3.1.0]己烷-6-甲酸酯 (A. Molchanov 等人,2002)。

立体化学和分子转化

这些化合物的立体化学是一个特别感兴趣的领域。已经对涉及这些化合物的甲基或乙基变体的迈克尔反应的立体化学方面进行了研究,导致形成具有特定立体化学构型的双环羧酸酯 (G. F. Vafina 等人,2003)。这些反应及其产物对于理解有机化学中的分子相互作用和转化非常重要。

安全和危害

作用机制

Target of Action

It is known that saturated nitrogen heterocycles, such as this compound, are often present in pharmaceutical drugs and play an increasing role in drug discovery with the current emphasis on nonplanar structures as potential drug targets .

Biochemical Pathways

It is known that small bicyclic scaffolds like this compound can orientate key pharmacophores in well-defined three-dimensional space , which could potentially affect various biochemical pathways.

Action Environment

It is known that the choice of catalyst and hydrolysis conditions can affect the formation of similar compounds .

属性

IUPAC Name |

ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-2-20-15(19)12-10-11(12)14(18)16(13(10)17)8-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFQYGDIFWFUAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577253 | |

| Record name | Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |

CAS RN |

134575-06-7 | |

| Record name | Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

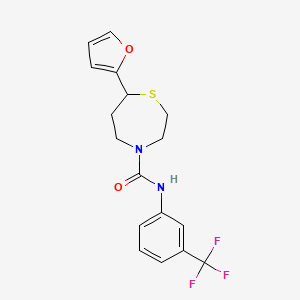

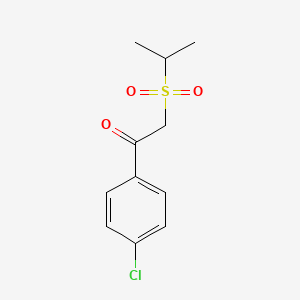

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)

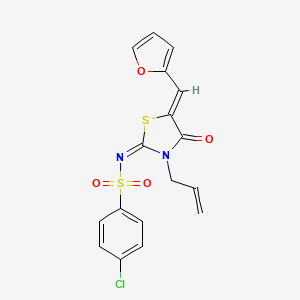

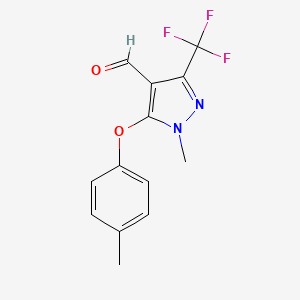

![4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3020881.png)

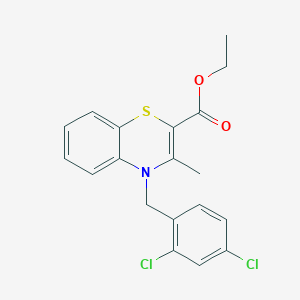

![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B3020882.png)

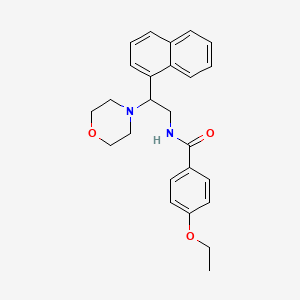

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B3020898.png)